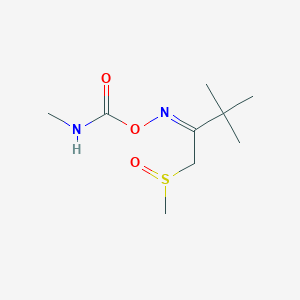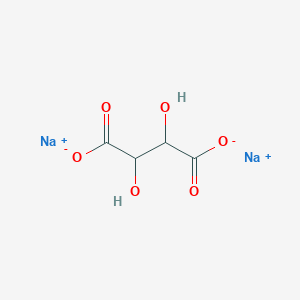
4,6-Dihydroxy-2-méthylpyrimidine
Vue d'ensemble
Description
4,6-Dihydroxy-2-methylpyrimidine (4,6-DMP) is a naturally occurring molecule found in a variety of organisms, including plants, fungi, and bacteria. It is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. 4,6-DMP has also been found to have a variety of physiological and biochemical effects, making it an important target for research and development.
Applications De Recherche Scientifique
Synthèse des colorants azoïques
Le DHMP sert de précurseur dans la synthèse de nouveaux colorants azoïques pyrimidiniques. Ces colorants, qui présentent des composants diazo hétéroaromatiques, sont préparés par une réaction de couplage diazo entre le DHMP et le 2-amino-thiazole diazoté et les 2-amino-(6-substitués)benzothiazole(s). Les colorants obtenus présentent des propriétés appropriées pour des applications dans l'industrie textile en raison de leur solvatochromisme et de leur stabilité dans divers solvants .
Agents anticancéreux
La recherche indique que les dérivés du DHMP sont des composés biologiquement actifs présentant des propriétés anticancéreuses potentielles. La structure du composé lui permet d'être utilisé dans le développement de nouveaux médicaments ciblant les cellules cancéreuses, contribuant au domaine de l'oncologie .
Développement de médicaments antihypertenseurs
Le DHMP est utilisé dans la préparation de la 4,6-dichloro-2-méthyl-5-nitropyridine, un composé utile dans le développement de nouveaux médicaments antihypertenseurs. Cette application met en évidence le rôle du DHMP dans la création de traitements qui gèrent la pression artérielle et contribuent à la santé cardiovasculaire .
Matériaux explosifs
Le composé trouve également une application dans la préparation de matériaux énergétiques tels que le 1,1-diamino-2,2-dinitroéthylène, un matériau explosif. Son rôle dans la synthèse de ces composés souligne son importance dans le domaine de la science des matériaux, en particulier dans le développement d'explosifs .
Matériaux à haute densité énergétique
Le DHMP est un précurseur du sel d'hydroxylammonium de la 3-dinitrométhyl-1,2,4-triazolone, un matériau à haute densité énergétique. Cette application est cruciale dans le contexte du stockage et de la libération d'énergie, ce qui est important pour les utilisations militaires et industrielles .
Recherche pharmaceutique
En recherche pharmaceutique, le DHMP est un précurseur précieux pour divers composés médicamenteux. Sa polyvalence dans les réactions et sa capacité à former des composés stables en font un ingrédient clé dans la synthèse d'une large gamme de produits pharmaceutiques .
Mécanisme D'action
Target of Action
4,6-Dihydroxy-2-methylpyrimidine (DHMP) is a derivative of pyrimidines, which are known as biologically active compounds . It has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate . DHMP serves as a precursor to many important compounds, which include those known to be active as anticancer agents . It can also react with active oxygen free radicals, forming stable free radical products, thereby protecting cells from oxidative damage .
Mode of Action
The mode of action of DHMP involves its interaction with active oxygen free radicals. These radicals are highly active molecules that can cause cellular oxidative damage and diseases such as inflammation, aging, and cancer when produced in the body . DHMP can react with these active oxygen free radicals and form stable free radical products . This reaction helps to neutralize the harmful effects of the free radicals, thereby protecting cells from oxidative damage .
Biochemical Pathways
The biochemical pathways affected by DHMP primarily involve the neutralization of active oxygen free radicals. By reacting with these radicals, DHMP can prevent the oxidative damage they could cause to cells . This action is particularly important in the context of diseases such as inflammation, aging, and cancer, where oxidative damage plays a significant role .
Pharmacokinetics
It’s worth noting that the compound’s solubility in different solvents can influence its bioavailability .
Result of Action
The primary result of DHMP’s action is the protection of cells from oxidative damage. By reacting with active oxygen free radicals, DHMP forms stable free radical products . This reaction neutralizes the harmful effects of the free radicals, thereby preventing them from causing oxidative damage to cells .
Action Environment
The action of DHMP can be influenced by various environmental factors. For instance, the compound’s interaction with active oxygen free radicals can be affected by the presence of other chemicals in the environment . Additionally, the compound’s solubility in different solvents can influence its bioavailability and, consequently, its efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSGVKFIQZZFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193507 | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-22-5, 40497-30-1 | |
| Record name | 6-Hydroxy-2-methyl-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040497301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1194-22-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H,5H-pyrimidine-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-dihydroxy-2-methylpyrimidine in different industries?
A: 4,6-Dihydroxy-2-methylpyrimidine serves as a crucial precursor in the synthesis of various compounds with applications in both pharmaceutical and explosive industries. []
Q2: How is 4,6-dihydroxy-2-methylpyrimidine typically synthesized?
A: The synthesis of 4,6-dihydroxy-2-methylpyrimidine commonly involves the condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. [] This process can be optimized by exploring different alcohols, alkoxides, and reaction times. []
Q3: Can you elaborate on the use of 4,6-dihydroxy-2-methylpyrimidine in the pharmaceutical industry?
A: 4,6-Dihydroxy-2-methylpyrimidine is a key intermediate in the synthesis of the anticancer drug dasatinib. [] It is also used to synthesize radiolabeled moxonidine, an antihypertensive compound. This synthesis involves a multi-step process including nitration, chlorination, hydrogenation, coupling, and hydrolysis. []
Q4: How is 4,6-dihydroxy-2-methylpyrimidine utilized in the explosives industry?
A: 4,6-Dihydroxy-2-methylpyrimidine can be used to synthesize 1,1-diamino-2,2-dinitroethene (FOX-7), a high explosive. The synthesis involves nitration of 4,6-dihydroxy-2-methylpyrimidine followed by hydrolysis of the intermediate 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. []
Q5: Are there alternative methods for the synthesis of 4,6-dihydroxy-2-methylpyrimidine?
A: While the condensation of acetamidinium chloride and diethyl malonate is a common method, alternative syntheses may exist. For example, [1-14C]acetamidine can be condensed with diethyl [1,3-14C2]malonate to yield a triple [14C]-labeled 4,6-dihydroxy-2-methylpyrimidine ([2,4,6-14C3]-4,6-dihydroxy-2-methylpyrimidine). []
Q6: What are the optimal conditions for synthesizing 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine?
A: Research suggests that chlorination of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride in the presence of N,N-diethyl-Benzenamine is an effective method. The optimal conditions involve a molar ratio of N,N-diethyl-Benzenamine to 4,6-dihydroxy-2-methylpyrimidine of 2:1, a reaction temperature of 105 °C, and a reaction time of 4 hours. Under these conditions, a yield of 69.55% for 4,6-dichloro-2-methylpyrimidine has been achieved. []
Q7: How does the structure of 4,6-dihydroxy-2-methylpyrimidine influence its reactivity?
A: The presence of two hydroxyl groups and a methyl group on the pyrimidine ring significantly influences the reactivity of 4,6-dihydroxy-2-methylpyrimidine. These groups can participate in various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions with oxidizing and reducing agents. [, , ]
Q8: Has the electrochemical behavior of 4,6-dihydroxy-2-methylpyrimidine been studied?
A: Yes, electrochemical studies have been conducted on 4,6-dihydroxy-2-methylpyrimidine, specifically focusing on its interaction with catechols. [] These studies provide valuable insights into the redox properties of the compound and its potential interactions with other molecules.
Q9: Have there been studies on the reaction of 4,6-dihydroxy-2-methylpyrimidine with electrons and hydrogen atoms?
A: Yes, pulse radiolysis studies have investigated the reactions of hydrated electrons (e_(aq)^−) and hydrogen atoms (H·) with 4,6-dihydroxy-2-methylpyrimidine and related compounds. [] These studies shed light on the transient species formed and the reaction mechanisms involved.
Q10: What analytical techniques are commonly used to characterize and quantify 4,6-dihydroxy-2-methylpyrimidine?
A: Various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be employed to characterize 4,6-dihydroxy-2-methylpyrimidine. Additionally, High-performance liquid chromatography coupled with electrospray mass spectrometry (HPLC-ES-MS) has been used to analyze the products resulting from the reaction of 4,6-dihydroxy-2-methylpyrimidine with hydrated electrons. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















